5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-5-1-4(2-10-3-5)6-11-12-7(9)13-6/h1-3H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRACWMTBFARPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651879 | |
| Record name | 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039851-68-7 | |
| Record name | 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine, a compound with the CAS number 1039851-68-7, is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H5BrN4O
- Molecular Weight : 241.05 g/mol
- Purity : 95% .
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and enzyme inhibitor. The oxadiazole ring is known for its role in drug discovery due to its ability to interact with biological targets effectively.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. For instance:
- Antibacterial and Antifungal Activity : Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal activities against various strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
-
Case Studies :
- A study by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives showed strong activity against Mycobacterium bovis BCG, indicating potential for tuberculosis treatment .
- Another research highlighted that derivatives with longer alkyl chains exhibited enhanced activity against drug-resistant M. tuberculosis strains .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Moderate Dual Inhibition | 12.8 - 99.2 |
| Butyrylcholinesterase (BChE) | Moderate Dual Inhibition | ≥ 53.1 |
The compound exhibits moderate inhibition of AChE and BChE, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of oxadiazole derivatives indicates that variations in substituents can significantly influence biological activity. For example:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The bromine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under mild conditions. This reactivity enables the introduction of diverse functional groups:
Key Findings :
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Substitution proceeds via an SNAr mechanism , with electron-withdrawing oxadiazole enhancing pyridine ring electrophilicity.
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Reactions with amines (e.g., benzylamine) yield 5-arylaminopyridinyl products, valuable for drug discovery .
Alkylation and Acylation of the Amine Group
The primary amine on the oxadiazole ring participates in alkylation and acylation reactions:
Mechanistic Insight :
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Alkylation proceeds via base-assisted deprotonation of the amine, followed by nucleophilic attack on alkyl halides .
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Acylation reactions are efficient under anhydrous conditions, producing amides with >90% purity .
Cross-Coupling Reactions Involving Bromine
The bromine atom facilitates palladium-catalyzed coupling reactions, enabling C–C bond formation:
Applications :
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Suzuki couplings generate biaryl systems for materials science .
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Buchwald-Hartwig aminations produce pharmacologically active amines .
Cyclization and Ring-Opening Reactions
The oxadiazole ring participates in cyclization under acidic or oxidative conditions:
Notable Observation :
Oxidation and Reduction Pathways
The oxadiazole core and pyridine ring undergo redox transformations:
Synthetic Utility :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aryl/Oxadiazole Moiety
Bromine Position and Halogen Effects
- 5-(5-Bromopyridin-3-yl)-1,3,4-thiadiazol-2-amine (CAS: 70057-75-9): Replacing the oxadiazole oxygen with sulfur increases lipophilicity and alters hydrogen bonding. Thiadiazoles often exhibit enhanced metabolic stability but reduced polarity compared to oxadiazoles .
- 5-(2-Bromopyridin-4-yl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3q) : The 2-bromo substitution on pyridine and a dodecyl chain on the amine improve antimicrobial activity (IC50: 73.37 ± 2.06 µg/mL) but reduce solubility due to the long alkyl chain .
- 5-(4-Bromophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3i) : A bromophenyl substituent (vs. bromopyridinyl) reduces electronic effects but maintains high yield (96%) and similar melting points (104–130°C) .
Non-Halogenated Analogs
- 5-(4-Nitrophenyl)-N-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine : The nitro group enhances hydrogen bonding with GSK-3β’s ATP-binding pocket, mimicking the target compound’s predicted interactions .
- 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives : Pyridine substituents at the 2-position show moderate antimicrobial activity but lower potency compared to brominated analogs .
Kinase Inhibition
- Compound 2 (5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine): Displays nanomolar inhibitory activity against COT kinase, attributed to the indole-pyrrolopyridine scaffold’s planar structure .
- N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118) : Exhibits cytotoxicity (IC50: 1.1–1.5 µM) against cancer cells, comparable to standard chemotherapeutics .
Antimicrobial Activity
- Compound 3q : Shows potent activity against Staphylococcus aureus (IC50: 73.37 µg/mL) and Escherichia coli (224.24 µg/mL), likely due to the dodecyl chain enhancing membrane penetration .
- 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives : Moderate antioxidant and antimicrobial activities, suggesting that bulky substituents may hinder target binding .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for 5-(5-Bromopyridin-3-yl)-1,3,4-oxadiazol-2-amine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves cyclization of hydrazide intermediates or bromination of pyridine precursors. For example, hydrazide derivatives can react with carbon disulfide under basic conditions to form the oxadiazole core, followed by bromination at the pyridine ring using reagents like N-bromosuccinimide (NBS) or bromine . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during bromination minimizes side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Use of Lewis acids (e.g., FeCl₃) improves regioselectivity.
Yields exceeding 70% are achievable with rigorous purification (e.g., column chromatography) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Assigns protons and carbons in the oxadiazole and pyridine rings. For example, the NH₂ group in oxadiazole appears as a singlet at δ 5.8–6.2 ppm in DMSO-d₆ .
- FTIR : Confirms NH₂ stretching (3200–3400 cm⁻¹) and C-Br vibration (650–700 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 257.0 for C₇H₅BrN₄O) .
Crystallographic analysis (e.g., X-ray diffraction) resolves ambiguities in bond angles and stereochemistry .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound against antimicrobial targets?
Methodological Answer:
- Target selection : Prioritize enzymes like DNA gyrase (bacterial) or CYP450 (fungal) based on structural homology to known inhibitors .
- Software tools : Use AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Validation : Compare binding energies (ΔG) and hydrogen-bonding patterns with reference drugs (e.g., ciprofloxacin). A ΔG ≤ −7 kcal/mol suggests strong inhibition potential .
- Limitations : Include solvation effects and molecular dynamics simulations to account for protein flexibility .
Q. What contradictions exist in reported biological activities of 1,3,4-oxadiazole derivatives, and how can experimental designs address these discrepancies?
Methodological Answer:
Q. How can the environmental fate of this compound be assessed, and what methodologies evaluate its ecotoxicity?
Methodological Answer:
- Degradation studies : Use HPLC-MS to track hydrolysis/photolysis products in simulated environmental matrices (e.g., pH 7.4 buffer, UV light) .
- Ecotoxicology :
- Acute toxicity : Daphnia magna assays (LC₅₀ determination).
- Bioaccumulation : LogP calculations (Octanol-water partition coefficient). A LogP > 3 indicates high bioaccumulation risk .
- Advanced models : QSAR (Quantitative Structure-Activity Relationship) predicts chronic toxicity endpoints .
Key Methodological Considerations
- Synthetic Challenges : Bromine’s steric bulk can hinder cyclization; microwave-assisted synthesis reduces reaction time and improves yield .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal tests) and measure IC₅₀ values in triplicate to ensure reproducibility .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., electronegativity of substituents) with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
